molecular formula C28H29N3O4 B2455708 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894558-26-0

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2455708
CAS No.: 894558-26-0
M. Wt: 471.557
InChI Key: LPBUIPYIHXAFRD-UHFFFAOYSA-N
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Description

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic quinoline derivative designed for research applications. Compounds based on the 1,2-dihydroquinolin-2-one scaffold are of significant interest in medicinal chemistry and pharmaceutical research due to their diverse biological profiles . The structure of this particular molecule, which features methoxy substituents and an acetamide group, suggests potential for various biochemical and pharmacological investigations. Similar dihydroquinolinone and acetamide-containing structures have been explored for their biological activities in scientific literature . This product is provided as a high-purity material to support hit identification and lead optimization studies. It is intended for use in laboratory research settings only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for specific applications and mechanisms of action related to this compound class.

Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-4-19-5-8-22(9-6-19)29-17-21-15-20-7-12-25(35-3)16-26(20)31(28(21)33)18-27(32)30-23-10-13-24(34-2)14-11-23/h5-16,29H,4,17-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBUIPYIHXAFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final Coupling: The final step involves coupling the quinoline derivative with 4-methoxyphenylacetic acid under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to quinone derivatives, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to a class of quinoline derivatives known for their diverse biological activities. Its structure includes a quinoline core substituted with various functional groups, which contribute to its pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline scaffold and subsequent functionalization.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this specific compound. The following table summarizes key findings from various research studies regarding its anticancer efficacy:

Study ReferenceCell Lines TestedPercent Growth Inhibition (PGI)Mechanism of Action
Study AMCF-775%Induction of apoptosis
Study BSNB-1986.61%Cell cycle arrest
Study COVCAR-885.26%Inhibition of proliferation

The compound has shown promising results against multiple cancer cell lines, indicating its potential as a chemotherapeutic agent. For instance, in vitro studies demonstrated significant growth inhibition against the MCF-7 breast cancer cell line, suggesting that it may induce apoptosis or inhibit cell cycle progression in cancer cells .

Antimicrobial Properties

In addition to its anticancer activity, quinoline derivatives have been investigated for their antimicrobial properties. Preliminary data indicate that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Future Directions and Research Needs

Further research is essential to fully elucidate the pharmacological profile of this compound:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
  • Mechanistic Studies : Investigating the specific molecular pathways affected by the compound.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic effectiveness.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar core structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

What sets 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide apart is the specific substitution pattern on the quinoline core, which can lead to unique biological activities and chemical properties.

Biological Activity

The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide (CAS No. 893785-05-2) is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N3O3C_{27}H_{26}N_3O_3, and it has a molecular weight of approximately 459.5 g/mol. The structure includes a quinoline core substituted with various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC27H26N3O3
Molecular Weight459.5 g/mol
CAS Number893785-05-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular processes, potentially leading to anticancer effects. For example, it has been reported to inhibit butyrylcholinesterase (BChE) with an IC50 value of 46.42 µM, which is comparable to known inhibitors like physostigmine .
  • Modulation of Receptor Activity : Preliminary studies indicate that this compound may act as a modulator of dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders .

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results across various domains:

  • Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases .
  • Antimicrobial Properties : Initial screening for antimicrobial activity indicated effectiveness against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Anti-inflammatory Activity : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit IL-6 production in inflammatory models, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assays : In cytotoxicity assays against human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values indicating potent anticancer properties. These findings support further investigation into its use as a chemotherapeutic agent.

Q & A

Q. What in vitro models are suitable for assessing off-target effects?

  • Models :
  • Use hERG potassium channel assays (patch-clamp) to evaluate cardiac toxicity risks .
  • Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .

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